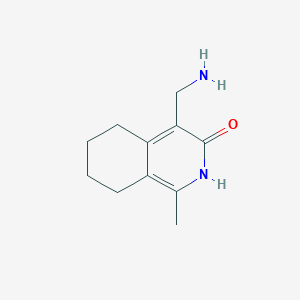

![molecular formula C11H16N2O2 B6352564 Methyl 2-methyl-3-[(pyridin-3-ylmethyl)amino]propanoate CAS No. 33611-49-3](/img/structure/B6352564.png)

Methyl 2-methyl-3-[(pyridin-3-ylmethyl)amino]propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Efficient Stereoselective Synthesis

"Methyl 2-methyl-3-[(pyridin-3-ylmethyl)amino]propanoate" is utilized in the synthesis of key starting materials for pharmacologically active compounds, such as RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor. An efficient stereoselective synthesis method involves hydrogenation of enantiomeric enamines followed by chiral auxiliary removal under mild conditions, showcasing its importance in medicinal chemistry applications H. Zhong et al., 1999.

Metal Ion Analysis

This compound has been applied as a novel ion-pairing reagent in capillary electrophoresis for the separation and determination of common metal ions. Its use in environmental and pharmaceutical sample analyses demonstrates its utility in analytical chemistry, particularly in the qualitative and quantitative analysis of metal ions in pharmaceutical vitamin preparations and water samples G. Belin, F. Gülaçar, 2005.

Chemical Synthesis and Complex Formation

The compound is involved in reactions leading to the formation of various acyclic and heterocyclic derivatives. Its reactions with nucleophiles demonstrate its versatility in synthesizing trifluoromethyl-containing heterocyclic compounds, including pyrroles, imidazol-5-ones, and thiazol-5-ones, highlighting its role in the development of new chemical entities V. Sokolov, A. Aksinenko, 2010.

Binding Selectivity and Chemosensors

Derivatives of "this compound" have been explored as chemosensors for metal ions, exhibiting selectivity towards nickel(II) and copper(II) ions. The synthesis and characterization of vitamin K3 derivatives for chemosensor applications indicate its potential in detecting and quantifying metal ions in various environmental and biological contexts Amit Patil et al., 2017.

特性

IUPAC Name |

methyl 2-methyl-3-(pyridin-3-ylmethylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-9(11(14)15-2)6-13-8-10-4-3-5-12-7-10/h3-5,7,9,13H,6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYMYKYXZMLNEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCC1=CN=CC=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate](/img/structure/B6352488.png)

![Methyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352500.png)

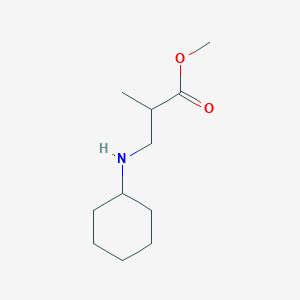

![Methyl 2-methyl-3-[(pentan-2-yl)amino]propanoate](/img/structure/B6352507.png)

![Methyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate](/img/structure/B6352527.png)

![Methyl 2-methyl-3-[(pentan-3-yl)amino]propanoate; 95%](/img/structure/B6352529.png)

![Methyl 2-methyl-3-[(3-methylbutyl)amino]propanoate](/img/structure/B6352556.png)

![Methyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B6352562.png)

![Methyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate](/img/structure/B6352578.png)

![Methyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352579.png)

![Methyl 2-methyl-3-[(pyridin-2-ylmethyl)amino]propanoate](/img/structure/B6352582.png)

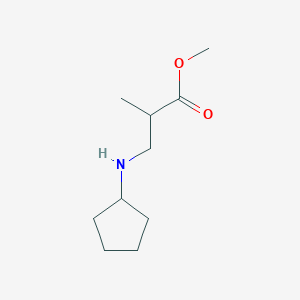

![Methyl 2-methyl-3-[(oxolan-2-ylmethyl)amino]propanoate](/img/structure/B6352583.png)